CV-6209

概要

説明

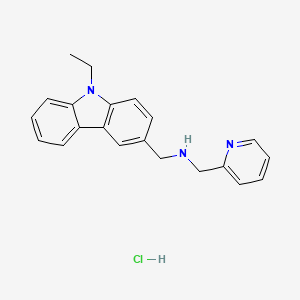

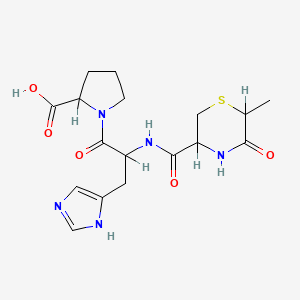

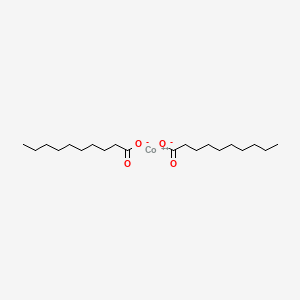

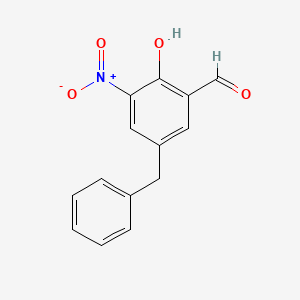

CV-6209は、血小板活性化因子の強力な拮抗剤です。これは、血小板活性化因子拮抗作用を持つ、より新しい開鎖型リン脂質アナログの一つです。 This compoundの製剤は、以前に報告されたCV-3988とは異なり、リン酸基をアセチルカルバメート部分で置き換えたことで、効力が80倍以上向上しています .

科学的研究の応用

CV-6209 has several scientific research applications, including:

Cardiovascular Research: It is used to study the effects of platelet-activating factor antagonists on cardiovascular functions, particularly in the context of ischemia-reperfusion injury in heart and lung transplantation.

Pharmacological Studies: This compound is utilized in pharmacological studies to investigate its effects on platelet aggregation and hypotension.

Inflammatory Response Research: The compound is also used to study the role of platelet-activating factor in inflammatory responses.

作用機序

CV-6209は、血小板活性化因子受容体を拮抗することにより、その効果を発揮します。 これは、血小板活性化因子誘導のウサギおよびヒト血小板の凝集を阻害し、ラットの血小板活性化因子誘導の低血圧を阻害することができます . 関連するシグナル伝達経路を含む血小板活性化因子受容体が、関与する分子標的および経路です .

類似の化合物との比較

類似の化合物

CV-3988: アセチルカルバメート部分ではなく、リン酸基を持つ初期の化合物.

RP 48740: 類似の特性を持つ別の血小板活性化因子拮抗剤.

独自性

This compoundは、リン酸基をアセチルカルバメート部分で置き換えたことにより、CV-3988と比較して効力が大幅に向上したため、独特です . この修飾により、効力が80倍以上向上し、this compoundはより効果的な血小板活性化因子拮抗剤となっています .

生化学分析

Biochemical Properties

CV-6209 inhibits the aggregation of rabbit and human platelets induced by PAF with IC50 values of 75 and 170 nM, respectively . It has little action on platelet aggregation induced by arachidonic acid, ADP, or collagen .

Cellular Effects

This compound is bioavailable, as it prevents PAF-induced hypotension in rats, while not blocking hypotension triggered by arachidonic acid, histamine, bradykinin, or isoproterenol .

Molecular Mechanism

This compound antagonizes the PAF receptor signaling, resulting in inhibition of PAF-induced aggregation of human and rabbit platelets .

準備方法

合成経路と反応条件

CV-6209の合成には、以前に報告された化合物CV-3988のリン酸基をアセチルカルバメート部分で置き換えることが含まれます。 この修飾により、血小板活性化因子拮抗剤としての効力が大幅に高まります .

工業生産方法

This compoundの工業生産は、公の場で広く文書化されていません。 研究目的で、高純度(≥98.0%)を達成するために、化合物が合成および精製されていることは知られています .

化学反応の分析

反応の種類

CV-6209は、主に血小板活性化因子拮抗剤としての機能に関連する反応を起こします。 これは、血小板活性化因子によって誘発される血小板凝集を阻害しますが、アラキドン酸、アデノシン二リン酸、またはコラーゲンによって誘発される血小板凝集にはほとんど作用しません .

一般的な試薬と条件

生成される主要な生成物

This compoundを含む反応から生成される主要な生成物は、血小板活性化因子によって誘発される血小板凝集および低血圧の阻害です .

科学研究への応用

This compoundには、次のような科学研究への応用がいくつかあります。

類似化合物との比較

Similar Compounds

CV-3988: An earlier compound with a phosphate group instead of an acetylcarbamate moiety.

RP 48740: Another platelet-activating factor antagonist with similar properties.

Uniqueness

CV-6209 is unique due to its significantly enhanced potency compared to CV-3988, resulting from the replacement of the phosphate group with an acetylcarbamate moiety . This modification leads to an over 80-fold increase in potency, making this compound a more effective platelet-activating factor antagonist .

特性

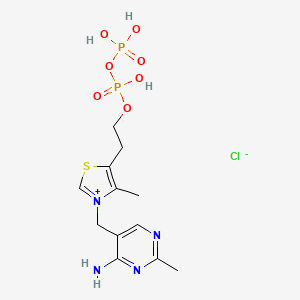

IUPAC Name |

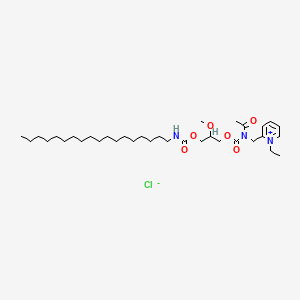

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUCCVGQZPNXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100488-87-7 | |

| Record name | 2-(2-Acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethylpyridinium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100488-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CV 6209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100488877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。